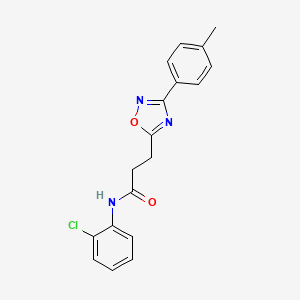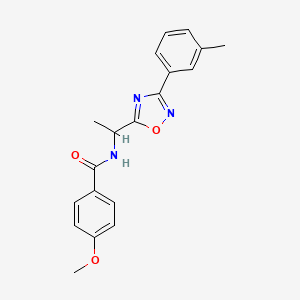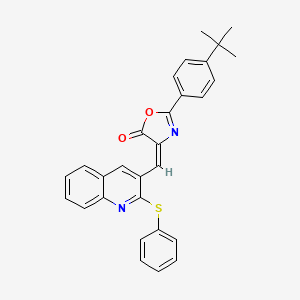
N-(3-nitrophenyl)-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-nitrophenyl)-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)propanamide, also known as NPOX, is a small molecule compound that has been widely studied for its potential applications in scientific research. NPOX has a unique chemical structure that makes it a promising tool for studying various biological processes.
Mécanisme D'action
The mechanism of action of N-(3-nitrophenyl)-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)propanamide involves its ability to inhibit the activity of specific enzymes. It has been shown to bind to the active site of enzymes and prevent their activity. This compound has also been shown to selectively bind to certain cell types, which allows for targeted imaging and labeling.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, which can affect various cellular processes. This compound has also been shown to selectively label certain cell types, which can be useful for studying cellular processes and identifying specific cell types.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(3-nitrophenyl)-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)propanamide is its unique chemical structure, which allows for targeted labeling and imaging of specific cell types. It has also been shown to have potent inhibitory effects on specific enzymes, which can be useful for studying various cellular processes. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N-(3-nitrophenyl)-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)propanamide. One area of research could be to further investigate its potential applications as a fluorescent probe for imaging biological structures. Another area of research could be to explore its potential as an inhibitor of specific enzymes involved in various cellular processes. Additionally, further studies could be conducted to investigate the potential toxicity of this compound and to develop safer alternatives for use in scientific research.
Conclusion:
In conclusion, this compound, or this compound, is a small molecule compound that has been widely studied for its potential applications in scientific research. Its unique chemical structure allows for targeted labeling and imaging of specific cell types, and its inhibitory effects on specific enzymes make it a promising tool for studying various cellular processes. While there are limitations to its use, further research on this compound could lead to new insights into biological processes and the development of new tools for scientific research.
Méthodes De Synthèse
The synthesis of N-(3-nitrophenyl)-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)propanamide involves a series of chemical reactions that result in the formation of the final compound. The first step involves the synthesis of 3-(pyridin-4-yl)-1,2,4-oxadiazole-5-carboxylic acid, which is then reacted with 3-nitrophenylacetic acid to form this compound. The reaction is carried out in the presence of a coupling agent and a base, and the final product is purified using column chromatography.
Applications De Recherche Scientifique
N-(3-nitrophenyl)-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)propanamide has been widely used in scientific research for its potential applications in studying various biological processes. It has been shown to inhibit the activity of several enzymes, including proteases and kinases, which are involved in various cellular processes. This compound has also been used as a fluorescent probe for imaging biological structures and has been shown to selectively label certain cell types.
Propriétés
IUPAC Name |
N-(3-nitrophenyl)-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O4/c22-14(18-12-2-1-3-13(10-12)21(23)24)4-5-15-19-16(20-25-15)11-6-8-17-9-7-11/h1-3,6-10H,4-5H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDOFLGWQWAADO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CCC2=NC(=NO2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(benzylsulfamoyl)-4-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B7697352.png)
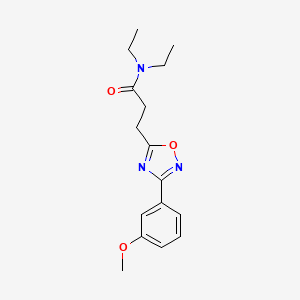
![3-(4-fluorophenyl)-N-(2-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7697363.png)
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-ethoxybenzamide](/img/structure/B7697378.png)

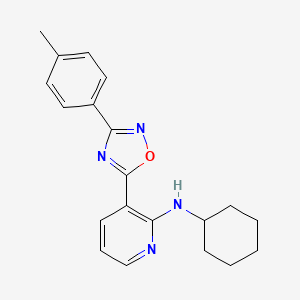
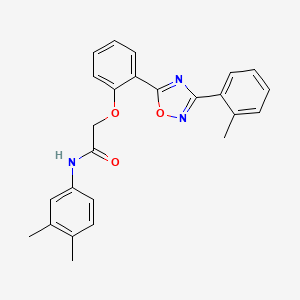

![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B7697409.png)
